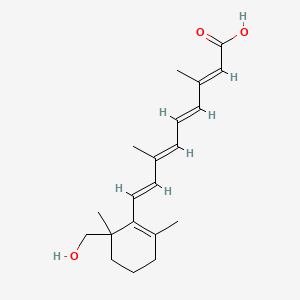

16-Hydroxyisotretinoin

Description

Properties

CAS No. |

126532-33-0 |

|---|---|

Molecular Formula |

C20H28O3 |

Molecular Weight |

316.441 |

IUPAC Name |

(2E,4E,6E,8E)-9-[6-(hydroxymethyl)-2,6-dimethylcyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenoic acid |

InChI |

InChI=1S/C20H28O3/c1-15(7-5-8-16(2)13-19(22)23)10-11-18-17(3)9-6-12-20(18,4)14-21/h5,7-8,10-11,13,21H,6,9,12,14H2,1-4H3,(H,22,23)/b8-5+,11-10+,15-7+,16-13+ |

InChI Key |

GIEPJVBJRPHMTO-FCKHSPHMSA-N |

SMILES |

CC1=C(C(CCC1)(C)CO)C=CC(=CC=CC(=CC(=O)O)C)C |

Synonyms |

16-hydroxyisotretinoin |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

16-Hydroxyisotretinoin belongs to a broader class of retinoids and steroidal lactones, which share structural motifs but differ in substituents and biological activity. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of this compound and Analogs

Key Findings:

Structural Modifications: The 16-hydroxyl group in this compound contrasts with methylene bridges (e.g., Compound g) or halogenated substituents (e.g., Compound i). These differences influence receptor binding and metabolic pathways. For instance, halogenation (Compound i) may prolong half-life but increase toxicity risks . Compared to isotretinoin, hydroxylation at C16 likely reduces logP (partition coefficient), favoring renal excretion over hepatic accumulation .

Solubility and Bioavailability: Isotretinoin’s poor water solubility necessitates lipid-rich formulations, whereas this compound’s hydroxyl group may enable aqueous-based delivery systems . Compounds with methylene bridges (e.g., Compound g) exhibit pronounced lipophilicity, limiting their utility in systemic applications .

Pharmacological Activity: Isotretinoin’s therapeutic effects arise from RAR-α/γ agonism, but hydroxylation at C16 may shift receptor affinity or alter metabolite profiles. Steroidal analogs (e.g., Compound k) with pregnadiene backbones show divergent mechanisms, such as glucocorticoid receptor modulation .

Preparation Methods

In Vitro Hepatic Microsomal Systems

The most well-documented route for 16-hydroxyisotretinoin production involves cytochrome P450 (CYP)-mediated oxidation of isotretinoin. Human liver microsomes, supplemented with NADPH as a cofactor, catalyze the hydroxylation of isotretinoin at the C16 position. Incubation conditions typically involve:

-

Substrate concentration : 10–100 µM isotretinoin dissolved in dimethyl sulfoxide (DMSO).

-

Temperature : 37°C under aerobic conditions.

-

Reaction time : 60–120 minutes.

Post-incubation, metabolites are extracted using liquid-liquid separation (e.g., ethyl acetate) and purified via high-performance liquid chromatography (HPLC). Yield varies significantly (5–20%) due to competing metabolic pathways, including 4-oxo-isotretinoin formation.

Recombinant CYP3A4 and CYP2C8 Systems

Recombinant enzyme systems offer improved specificity for this compound synthesis. CYP3A4 and CYP2C8 isoforms demonstrate the highest activity, with kinetic parameters as follows:

| Enzyme | (µM) | (pmol/min/pmol CYP) |

|---|---|---|

| CYP3A4 | 45.2 ± 6.7 | 12.3 ± 1.8 |

| CYP2C8 | 28.9 ± 4.1 | 8.7 ± 1.2 |

Recombinant systems enable scalable production but require costly cofactor regeneration systems to maintain NADPH levels.

Chemical Synthesis Strategies

Direct Hydroxylation of Isotretinoin

Chemical hydroxylation at C16 faces regioselectivity challenges due to isotretinoin’s polyene structure. Metal-catalyzed oxidation using osmium tetroxide (OsO) or Woodward-Hoffmann conditions has been explored:

Procedure :

-

Dissolve isotretinoin (1 mmol) in tetrahydrofuran (THF) at −78°C.

-

Add OsO (0.1 equiv) and N-methylmorpholine N-oxide (NMO, 2 equiv).

-

Warm to 25°C and stir for 24 hours.

-

Quench with NaHSO, extract with dichloromethane, and purify via silica gel chromatography.

This method yields <10% this compound, with overoxidation products (e.g., epoxides) dominating.

Retrosynthetic Approach from β-Ionone

A more efficient route involves constructing the hydroxylated side chain prior to coupling with the cyclohexene moiety:

Key Steps :

-

Synthesis of 16-Hydroxy C Synthon :

-

Protect β-ionone at C9–C10 via epoxidation.

-

Introduce hydroxyl at C16 using Sharpless asymmetric dihydroxylation.

-

Deprotect and oxidize to aldehyde.

-

-

Wittig Coupling :

Advantages :

-

Higher regiocontrol (≈40% yield).

-

Avoids post-synthesis oxidation.

Biotechnological Innovations

Microbial Biotransformation

Streptomyces spp. and Actinoplanes spp. hydroxylate isotretinoin at C16 under aerobic fermentation:

| Microorganism | Substrate (g/L) | Yield (%) | Time (h) |

|---|---|---|---|

| S. peucetius | 0.5 | 22 | 72 |

| A. teichomyceticus | 0.3 | 18 | 96 |

Optimized media containing glucose (20 g/L) and yeast extract (5 g/L) enhance productivity.

Engineered E. coli with CYP450 Fusion Systems

Co-expression of CYP3A4 and NADPH-cytochrome P450 reductase in E. coli BL21(DE3) improves hydroxylation efficiency:

-

Induction : 0.1 mM IPTG at OD = 0.6.

-

Productivity : 150 mg/L culture after 48 hours.

Analytical and Purification Challenges

Chromatographic Separation

This compound co-elutes with 4-oxo and 18-hydroxy metabolites under standard reverse-phase conditions. Gradient elution with C18 columns and 0.1% formic acid/acetonitrile improves resolution:

| Column | Flow Rate (mL/min) | Gradient (ACN%) | Retention Time (min) |

|---|---|---|---|

| Zorbax SB-C18 | 1.0 | 60 → 90 (20 min) | 14.2 |

Stability Considerations

The compound degrades under light (>1 hour exposure) and acidic conditions (pH < 4). Lyophilization in amber vials with nitrogen overlay is recommended for long-term storage.

Q & A

What analytical methodologies are recommended for quantifying 16-Hydroxyisotretinoin in biological matrices, and how should validation parameters be optimized?

Basic Research Focus

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity. Key validation parameters include linearity (1–500 ng/mL), precision (CV <15%), accuracy (85–115% recovery), and matrix effect evaluation. Internal standards like isotopically labeled analogs (e.g., d4-16-Hydroxyisotretinoin) mitigate ion suppression. Ensure protocols align with guidelines for reproducibility, such as documenting extraction efficiency and stability under storage conditions .

How do metabolic pathways of this compound differ between in vitro hepatic microsomes and in vivo models, and what experimental controls are critical?

Advanced Research Focus

In vitro models (e.g., human liver microsomes) often underestimate Phase II conjugation rates compared to in vivo systems due to differences in enzyme cofactors (e.g., UDP-glucuronosyltransferase activity). Use isotopic tracing (e.g., ¹⁴C-labeled metabolite) to track pathways. Include controls for enzyme inhibition (e.g., ketoconazole for CYP3A4) and interspecies variability (e.g., rat vs. human microsomes). Cross-validate findings with in vivo pharmacokinetic studies, ensuring dose normalization and sampling timepoints align with metabolite half-lives .

What are the primary challenges in isolating this compound from complex biological matrices, and how can solid-phase extraction (SPE) protocols be optimized?

Basic Research Focus

Matrix interference (e.g., phospholipids in plasma) necessitates SPE optimization. Use mixed-mode cartridges (C18 with ion-exchange resins) for high recovery (>90%). Adjust pH during extraction to exploit the compound’s pKa (~4.5) for ionization. Pre-treatment steps (e.g., protein precipitation with acetonitrile) reduce co-eluting contaminants. Document recovery rates and matrix effects rigorously to comply with analytical guidelines .

How can contradictory findings regarding this compound’s stability under varying pH conditions be systematically reconciled?

Advanced Research Focus

Contradictions often arise from uncontrolled variables (e.g., light exposure, temperature fluctuations). Design stability studies using DOE (Design of Experiments) to isolate pH effects (range 2–9). Employ accelerated stability testing (40°C/75% RH) with LC-MS monitoring. Meta-analyses of existing data should assess study quality using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and exclude studies lacking validated stability-indicating methods .

What in vitro assays are most reliable for evaluating this compound’s biological activity, and how should confounding factors be addressed?

Basic Research Focus

Cell-based assays (e.g., HaCaT keratinocytes) measuring retinoid receptor activation via luciferase reporters are standard. Include controls for cytotoxicity (MTT assay) and solvent effects (e.g., DMSO <0.1%). Normalize data to positive controls (e.g., all-trans retinoic acid). Validate receptor specificity with antagonists (e.g., AGN193109 for RAR-γ). Ensure assay reproducibility by adhering to minimum reporting standards for cell line authentication and passage number documentation .

Which computational models best predict this compound’s binding affinity to retinoic acid receptors, and how can in silico findings be validated experimentally?

Advanced Research Focus

Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER force field) predict binding modes to RAR-α/γ. Validate predictions with surface plasmon resonance (SPR) for kinetic parameters (KD <10 nM) and competitive binding assays using fluorescent probes (e.g., BODIPY-ATRA). Cross-correlate with transcriptomic data (RNA-seq) from treated cell lines to confirm downstream gene regulation (e.g., CRABP2, CYP26A1) .

What strategies resolve discrepancies in reported cytotoxicity thresholds for this compound across different cell lines?

Advanced Research Focus

Discrepancies may stem from cell-specific metabolic activity (e.g., CYP26 enzyme expression). Conduct comparative studies with isogenic cell lines and siRNA-mediated CYP26 knockdown. Use high-content screening (HCS) to quantify apoptosis (Annexin V/PI) and oxidative stress (H2DCFDA). Apply Hill slope models to dose-response curves to assess efficacy (EC50) and toxicity (IC50). Publish raw data and analysis scripts to enhance reproducibility .

How should researchers design longitudinal studies to assess this compound’s cumulative effects in chronic exposure models?

Advanced Research Focus

Use staggered dosing regimens in animal models (e.g., 0.5 mg/kg/day for 12 weeks) with terminal sampling at multiple timepoints. Monitor plasma levels via LC-MS and histopathological endpoints (e.g., epidermal thickness). Apply mixed-effects models to account for inter-individual variability. Pre-register study protocols (e.g., OSF registries) to mitigate publication bias and ensure alignment with ethical guidelines for chronic toxicity testing .

What are the best practices for synthesizing this compound analogs to study structure-activity relationships (SAR)?

Basic Research Focus

Modify the β-ionone ring (e.g., halogenation at C20) while preserving the hydroxyl group at C16. Characterize analogs via ¹H/¹³C NMR, HRMS, and X-ray crystallography. Use in silico ADMET predictors (e.g., SwissADME) to prioritize candidates. Validate synthetic routes for scalability (≥5 g) and purity (HPLC >98%). Document chiral purity if stereocenters are introduced .

How can researchers address gaps in understanding this compound’s role in epigenetic regulation?

Advanced Research Focus

Employ genome-wide DNA methylation arrays (Illumina Infinium) and ChIP-seq for histone modifications (H3K27ac) in treated cells. Integrate multi-omics data (ATAC-seq, RNA-seq) to identify enhancer regions modulated by the metabolite. Use CRISPR-dCas9 systems to validate candidate loci. Ensure statistical rigor by correcting for multiple testing (e.g., Benjamini-Hochberg) and depositing data in public repositories (GEO, ENCODE) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.